molecular formula C19H20N2O4 B5809833 N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide

Cat. No.: B5809833
M. Wt: 340.4 g/mol
InChI Key: ATHBDOZHZDNXDX-UHFFFAOYSA-N
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Description

N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures the scalability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.

    Reduction: Reduction reactions can be carried out using agents like LiAlH4 and NaBH4.

    Substitution: Substitution reactions may involve nucleophiles such as RLi and RMgX.

Common Reagents and Conditions

Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, and various acids and bases for catalysis . The reaction conditions are carefully controlled to ensure the desired transformations and high yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Acts as a reversible inhibitor of serine proteases, making it valuable for studying enzyme activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the formation of a covalent bond with the active site serine residue of serine proteases. This covalent bond prevents the protease from cleaving its substrate, effectively inhibiting its activity. The compound’s fluorescent properties allow for the detection and quantification of protease activity in real-time.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • N-[2-(tert-butylcarbamoyl)phenyl]pyridine-3-carboxamide
  • N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide
  • N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole

Uniqueness

N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features and its ability to act as a reversible inhibitor of serine proteases. This makes it a valuable tool for studying enzyme activity and developing new therapeutic agents.

Properties

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-19(2,3)21-18(23)13-6-4-5-7-14(13)20-17(22)12-8-9-15-16(10-12)25-11-24-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBDOZHZDNXDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794932
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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